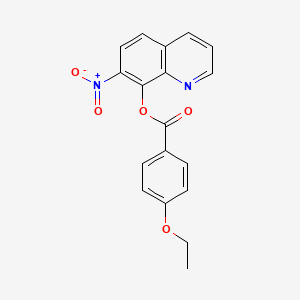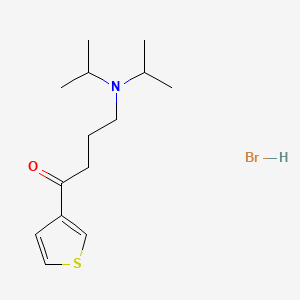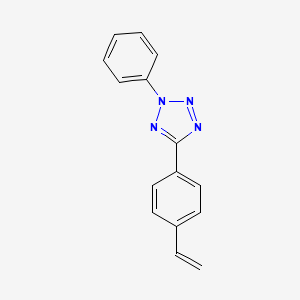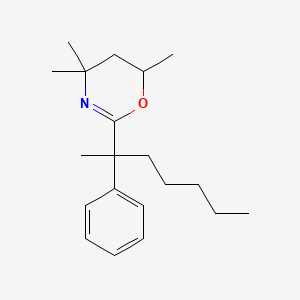
2,2,4,4-Tetramethylvaleramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetramethylvaleramide is an organic compound with the molecular formula C9H19NO It is a derivative of valeramide, characterized by the presence of four methyl groups attached to the second and fourth carbon atoms of the valeramide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylvaleramide typically involves the reaction of 2,2,4,4-tetramethylvaleric acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4-Tetramethylvaleramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2,4,4-tetramethylvaleric acid, while reduction may produce 2,2,4,4-tetramethylvaleramine.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetramethylvaleramide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2,2,4,4-Tetramethylvaleramide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethylpentane: A structurally similar compound with different chemical properties and applications.
2,2,4,4-Tetramethylcyclobutanediol: Another related compound with distinct uses in chemical synthesis.
Uniqueness
2,2,4,4-Tetramethylvaleramide is unique due to its specific amide structure and the presence of four methyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
32905-64-9 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
2,2,4,4-tetramethylpentanamide |
InChI |
InChI=1S/C9H19NO/c1-8(2,3)6-9(4,5)7(10)11/h6H2,1-5H3,(H2,10,11) |
InChI-Schlüssel |
AGCBBXPWJMYJGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)

![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)



